![molecular formula C81H123B3O6 B15221340 1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] is a complex organic compound that belongs to the class of boron-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] typically involves the reaction of boronic acids or boronates with appropriate organic substrates under controlled conditions. The reaction often requires the presence of catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] undergoes several types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-boron bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, boronates, and transition metal catalysts such as palladium and copper. Reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the compounds .
Major Products Formed
The major products formed from these reactions include various boron-containing organic molecules, which can be further functionalized for use in pharmaceuticals, materials science, and other fields .
科学研究应用
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] involves the interaction of its boron-containing moieties with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exert therapeutic effects .
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] stands out due to its complex structure and the presence of multiple boron-containing moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C81H123B3O6 |
|---|---|
分子量 |
1225.3 g/mol |
IUPAC 名称 |
2-[9,9,18,18,27,27-hexahexyl-15,24-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C81H123B3O6/c1-19-25-31-37-49-79(50-38-32-26-20-2)64-55-58(82-85-73(7,8)74(9,10)86-82)43-46-61(64)67-70(79)68-62-47-44-59(83-87-75(11,12)76(13,14)88-83)56-65(62)80(51-39-33-27-21-3,52-40-34-28-22-4)72(68)69-63-48-45-60(84-89-77(15,16)78(17,18)90-84)57-66(63)81(71(67)69,53-41-35-29-23-5)54-42-36-30-24-6/h43-48,55-57H,19-42,49-54H2,1-18H3 |
InChI 键 |
DCBFYTVIMLFZKM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C5=C(C6=C4C(C7=C6C=CC(=C7)B8OC(C(O8)(C)C)(C)C)(CCCCCC)CCCCCC)C(C9=C5C=CC(=C9)B1OC(C(O1)(C)C)(C)C)(CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



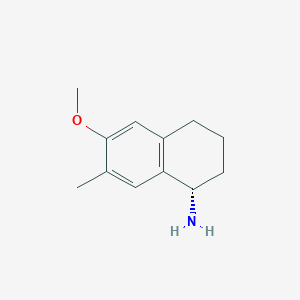
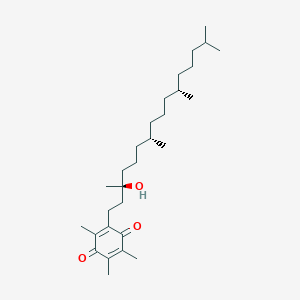

![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)

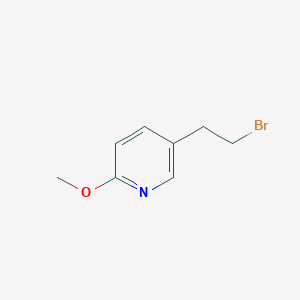
![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
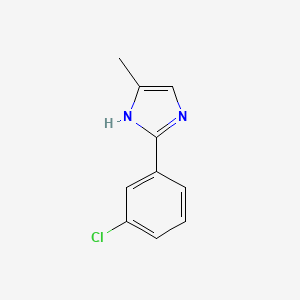
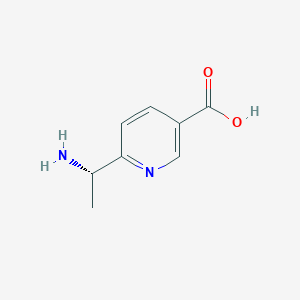
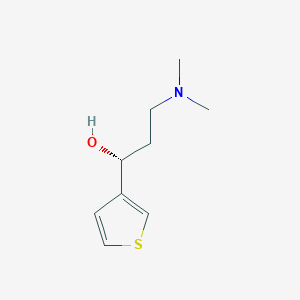
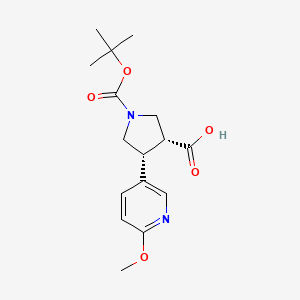
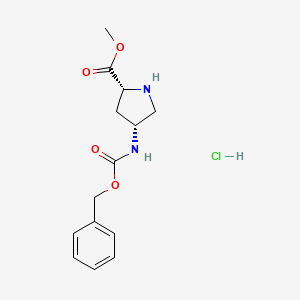
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
